tert-Butyl (2-amino-6-fluorophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-amino-6-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTBITIKAFIQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954239-11-3 | |

| Record name | 954239-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of tert-Butyl (2-amino-6-fluorophenyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract and Strategic Significance

tert-Butyl (2-amino-6-fluorophenyl)carbamate, identified by CAS No. 954239-11-3, is a highly functionalized aromatic amine derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure incorporates three key features that render it a valuable synthetic building block: a nucleophilic aromatic amine, a sterically accessible fluorine substituent, and a tert-butoxycarbonyl (Boc) protected amine. This strategic arrangement allows for sequential and site-selective chemical modifications.

The presence of the fluorine atom is particularly noteworthy, as fluorination is a widely employed strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[1] The Boc-protecting group enables the selective reaction of the free aniline amine, after which it can be efficiently removed under acidic conditions to unmask the second amine for further derivatization. Consequently, this compound serves as a critical intermediate in the synthesis of complex fluorinated molecules, especially in the development of kinase inhibitors for oncological research.[1][2] This guide provides a comprehensive overview of its known physical and chemical properties, representative synthetic and analytical protocols, and its applications in modern drug discovery.

Chemical Identity and Structure

The molecular architecture of this compound is foundational to its synthetic utility. The ortho-positioning of the free amino group and the fluorine atom relative to the Boc-protected amine dictates the steric and electronic environment for subsequent chemical transformations.

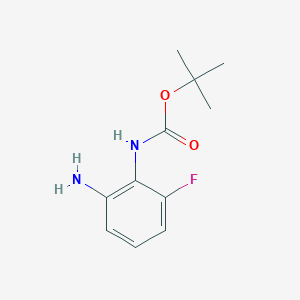

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | tert-butyl N-(2-amino-6-fluorophenyl)carbamate |

| CAS Number | 954239-11-3[1][2] |

| Molecular Formula | C₁₁H₁₅FN₂O₂[1][2] |

| Molecular Weight | 226.25 g/mol [1][2][3][4] |

| MDL Number | MFCD09701254[1][2] |

Physical Properties

The physical characteristics of the compound are essential for its handling, storage, and application in synthetic protocols.

Table 2: Summary of Physical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White to off-white solid | Inferred from similar compounds[5] |

| Solubility | Soluble in common organic solvents | Inferred from chloro-analog[6] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Storage | 2-8°C, under inert atmosphere, keep dry[1][2] | MySkinRecipes[1][2] |

Chemical Properties and Reactivity

The Boc Protecting Group: A Gateway to Selectivity

The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis due to its stability in a wide range of reaction conditions, including basic and nucleophilic environments.[7] Its primary function in this molecule is to differentiate the reactivity of the two amino groups. The Boc group can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. This deprotection step is typically clean and high-yielding, liberating isobutylene and carbon dioxide as byproducts.

Caption: General reaction scheme for the acid-catalyzed deprotection of the Boc group.

Reactivity of the Free Aryl Amine

The unprotected amine at the 2-position is a typical aniline and serves as the primary reactive site for nucleophilic attack or coupling reactions. Its reactivity allows for a variety of transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Coupling Reactions: Participation in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex structures.

The Role of the Fluorine Substituent

The fluorine atom at the 6-position exerts a significant electronic and steric influence. Its electron-withdrawing nature decreases the basicity of the adjacent free amino group. In a drug development context, the C-F bond is exceptionally stable, making the aromatic ring resistant to oxidative metabolism at that position, which can lead to an improved pharmacokinetic profile.[1]

Stability and Incompatibilities

The compound is generally stable under standard storage conditions.[1][2] However, it is incompatible with strong acids, which will cleave the Boc group, and strong oxidizing agents.[5][8] Hazardous decomposition upon combustion may produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride (HF).[5]

Representative Experimental Protocols

The following protocols are representative methodologies based on standard organic chemistry practices for the synthesis and characterization of Boc-protected anilines.

Representative Synthesis Workflow

The synthesis of this compound would logically proceed from the corresponding diamine. The key challenge is achieving selective mono-protection. This can often be accomplished by controlling the stoichiometry of the protecting agent and leveraging differences in the electronic or steric environment of the two amines.

Caption: A typical experimental workflow for the synthesis and validation of the target compound.

Protocol: Selective Mono-Boc Protection of 3-Fluorobenzene-1,2-diamine

-

Rationale: This procedure utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the protecting agent. By using a slight sub-stoichiometric amount of (Boc)₂O relative to the diamine and running the reaction at a controlled temperature, the formation of the di-protected byproduct can be minimized. Dichloromethane (DCM) is a common solvent for this transformation due to its inertness and ability to dissolve both the starting materials and product.

-

Materials:

-

3-Fluorobenzene-1,2-diamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

-

-

Procedure:

-

Dissolve 3-fluorobenzene-1,2-diamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve di-tert-butyl dicarbonate (0.95 eq) in a minimal amount of DCM.

-

Add the (Boc)₂O solution dropwise to the stirred diamine solution over 30-60 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 30% ethyl acetate in hexanes) to isolate the desired mono-protected product.

-

Structural Characterization Protocol

-

Rationale: Confirmation of the product's identity and purity is critical. Mass spectrometry (MS) confirms the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the success of the selective protection.

-

Procedure:

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer.

-

Expect to observe a peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 227.25.

-

-

¹H NMR Spectroscopy:

-

Dissolve ~5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire the proton NMR spectrum on a 300 MHz or higher spectrometer.

-

Expected signals would include: a singlet around 1.5 ppm integrating to 9H (the tert-butyl group), distinct signals in the aromatic region (6-8 ppm) for the phenyl protons, and broad singlets for the two NH protons (one for -NH₂ and one for -NHBoc).

-

-

¹³C NMR Spectroscopy:

-

Using the same sample, acquire the carbon NMR spectrum.

-

Expected signals would include: a signal around 28 ppm for the methyl carbons of the Boc group, a signal around 80 ppm for the quaternary carbon of the Boc group, and multiple distinct signals in the aromatic region (110-150 ppm).

-

-

Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile intermediate.[1] Its structure is pre-disposed for the synthesis of heterocyclic compounds, which are ubiquitous in pharmaceuticals. For instance, the two amino groups can be used to construct fused ring systems. Its most prominent application is in the synthesis of kinase inhibitors, where the aniline moiety often serves as a key pharmacophore for binding to the hinge region of the kinase enzyme.[1][2] The ability to selectively functionalize the free amine before revealing the second allows for the construction of complex molecular scaffolds with precise control.

Safety and Handling

-

Handling: As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][8] Avoid inhalation of dust and contact with skin and eyes.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry place, refrigerated at 2-8°C.[1][2] Storing under an inert atmosphere is recommended to prevent degradation.[8]

-

Hazards: While specific toxicity data for this isomer is limited, related compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][10] Therefore, similar precautions should be taken.

References

-

MySkinRecipes. Tert-butyl(2-amino-6-fluorophenyl)carbamate. [Link]

-

PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. [Link]

-

PubChem. tert-Butyl (4-amino-3-fluorophenyl)carbamate. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

-

Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

MySkinRecipes. Tert-butyl(2-amino-6-fluorophenyl)carbamate. [Link]

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

Sources

- 1. Tert-butyl(2-amino-6-fluorophenyl)carbamate [myskinrecipes.com]

- 2. Tert-butyl(2-amino-6-fluorophenyl)carbamate [myskinrecipes.com]

- 3. tert-Butyl (4-amino-2-fluorophenyl)carbamate | C11H15FN2O2 | CID 22714997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl (4-amino-3-fluorophenyl)carbamate | C11H15FN2O2 | CID 79019760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Buy tert-Butyl (2-amino-6-chlorophenyl)carbamate | 954239-00-0 [smolecule.com]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. file.bldpharm.com [file.bldpharm.com]

An In-Depth Technical Guide to tert-Butyl (2-amino-6-fluorophenyl)carbamate: A Key Intermediate in Kinase Inhibitor Synthesis

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-amino-6-fluorophenyl)carbamate, a pivotal building block in contemporary medicinal chemistry. We will delve into its chemical properties, synthesis, and critical applications, with a particular focus on its role in the development of targeted cancer therapies. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: The Strategic Importance of Fluorinated Phenylenediamines

In the landscape of modern drug discovery, particularly in oncology, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. This compound has emerged as a valuable intermediate due to its unique trifecta of functionalities: a nucleophilic amino group, a fluorine substituent, and a sterically hindered Boc-protected amine. This arrangement allows for sequential and regioselective reactions, making it a cornerstone in the synthesis of complex heterocyclic compounds, most notably kinase inhibitors.[1] The tert-butyloxycarbonyl (Boc) protecting group provides a robust shield for one of the amino functionalities, enabling precise control over the synthetic pathway. This guide will elucidate the fundamental properties and synthetic utility of this important molecule.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 954239-11-3 |

| Molecular Formula | C₁₁H₁₅FN₂O₂[1] |

| Molecular Weight | 226.25 g/mol [1] |

| Appearance | Off-white to white solid |

| Storage | 2-8°C, under inert atmosphere[1] |

Spectroscopic Characterization (Predicted and Representative Data):

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons will appear as a complex multiplet in the aromatic region, with coupling patterns influenced by the fluorine atom. The protons of the two amino groups will appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The aromatic carbons will resonate in the 110-160 ppm region, with their chemical shifts and coupling to fluorine providing key structural information. The carbonyl carbon of the carbamate will appear around 153-156 ppm.

-

Mass Spectrometry: The mass spectrum (ESI+) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 227.1.

Synthesis of this compound: A Guided Protocol

The synthesis of this compound hinges on the selective mono-Boc protection of 3-fluoro-1,2-phenylenediamine. The differential basicity of the two amino groups, influenced by the electron-withdrawing fluorine atom, allows for a degree of regioselectivity. However, achieving high yields of the desired mono-protected product requires careful control of reaction conditions to minimize the formation of the di-protected byproduct.

Underlying Principles of Selective Mono-Boc Protection

The selective protection of one of two chemically similar functional groups is a common challenge in organic synthesis. For diamines, several strategies can be employed:

-

Use of a Large Excess of the Diamine: This statistically favors mono-substitution. However, this is often not feasible for valuable or expensive starting materials.

-

Slow Addition of the Protecting Agent: By keeping the concentration of di-tert-butyl dicarbonate (Boc₂O) low, the probability of a second protection event on the same molecule is reduced.

-

In-situ Mono-protonation: The addition of one equivalent of a strong acid can protonate one of the amino groups, rendering it unreactive towards the electrophilic Boc₂O.

The following protocol is a representative procedure based on established methods for the mono-Boc protection of diamines and should be optimized for specific laboratory conditions.

Experimental Protocol: Mono-Boc Protection of 3-fluoro-1,2-phenylenediamine

Materials:

-

3-fluoro-1,2-phenylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-1,2-phenylenediamine (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in anhydrous THF.

-

Add the Boc₂O solution dropwise to the cooled diamine solution over a period of 1-2 hours using a syringe pump or a dropping funnel.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired this compound.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The true value of this compound is realized in its application as a versatile intermediate in the synthesis of kinase inhibitors. The free amino group can undergo a variety of coupling reactions, while the Boc-protected amine can be deprotected at a later stage to introduce further functionality.

While specific synthetic routes for many proprietary drugs are not always published in detail, the patent literature often provides insights into the use of such intermediates. For instance, this building block is a plausible precursor in the synthesis of potent kinase inhibitors like Brigatinib , an anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[2][3][4][5]

The general synthetic strategy would involve the reaction of the free amine of this compound with a suitable heterocyclic electrophile. This is followed by deprotection of the Boc group and subsequent reaction to complete the synthesis of the final drug molecule.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific safety data sheet (SDS) for this compound is not universally available, the following guidelines are based on the known hazards of similar aromatic amines and carbamates.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C.[1] Keep away from strong oxidizing agents and strong acids.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. In all cases of exposure, seek immediate medical attention.

-

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a gateway to a diverse range of complex molecules, particularly kinase inhibitors. Its value lies in the orthogonal reactivity of its two amino groups, facilitated by the Boc protecting group and the electronic influence of the fluorine atom. A thorough understanding of its synthesis, properties, and handling is essential for any researcher or drug development professional working in this area.

References

-

MySkinRecipes. Tert-butyl(2-amino-6-fluorophenyl)carbamate. [Link]

- Google Patents.

-

ACS Publications. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase | Journal of Medicinal Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. Advancing Cancer Treatment: The Significance of Brigatinib and its Precursor Intermediates. [Link]

- Google Patents.

-

PubMed Central. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. [Link]

Sources

- 1. Tert-butyl(2-amino-6-fluorophenyl)carbamate [myskinrecipes.com]

- 2. CN113024454A - Synthesis method of brigatinib intermediate - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]

- 5. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of tert-Butyl (2-amino-6-fluorophenyl)carbamate

An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl (2-amino-6-fluorophenyl)carbamate

This guide provides a comprehensive overview of the analytical techniques used to characterize the chemical structure and purity of this compound. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines validated experimental protocols for data acquisition, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility.

This compound is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its structure, featuring a fluorinated aniline derivative protected with a tert-butoxycarbonyl (Boc) group, makes it a versatile intermediate for introducing a 2-amino-6-fluorophenyl moiety into more complex molecules. The fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug compound, such as metabolic stability and binding affinity, by altering its electronic and lipophilic characteristics.

Given its role as a critical starting material, rigorous confirmation of its identity and purity is paramount. Spectroscopic methods provide the necessary tools for this validation, offering a detailed "fingerprint" of the molecule's structure. This guide will delve into the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a predictive framework for researchers working with this compound.

Predicted Spectroscopic Analysis

The following sections detail the anticipated spectral features of this compound based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The proton NMR spectrum is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the adjacent functional groups (amine, carbamate, and fluorine).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| tert-Butyl (9H) | 1.4 - 1.6 | Singlet (s) | 9H | These nine equivalent protons are on the Boc protecting group and are shielded, resulting in an upfield singlet. |

| Aromatic (3H) | 6.5 - 7.5 | Multiplet (m) | 3H | The three protons on the aromatic ring will show complex splitting due to coupling with each other and with the fluorine atom. The electron-donating amino group and the electron-withdrawing fluorine will cause a spread in their chemical shifts. |

| Amine (2H) | 4.0 - 5.5 | Broad Singlet (br s) | 2H | The primary amine protons are often broad due to quadrupole broadening and potential hydrogen exchange. Their chemical shift can vary with solvent and concentration. |

| Carbamate (1H) | 7.5 - 8.5 | Broad Singlet (br s) | 1H | The N-H proton of the carbamate is typically deshielded and appears as a broad singlet. |

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale |

| tert-Butyl (CH₃)₃ | 28 - 30 | The three equivalent methyl carbons of the Boc group are highly shielded and appear upfield. |

| tert-Butyl (Quaternary C) | 79 - 82 | The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atom. |

| Aromatic C-F | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) | The carbon directly bonded to fluorine will be significantly deshielded and will appear as a doublet with a large coupling constant. |

| Aromatic C-NH₂ | 145 - 150 | The carbon bonded to the amino group is deshielded. |

| Aromatic C-NHBoc | 135 - 140 | The carbon bonded to the carbamate group is also deshielded. |

| Aromatic C-H | 110 - 130 | The remaining aromatic carbons will appear in this region, with their exact shifts influenced by the substituents. |

| Carbonyl (C=O) | 152 - 156 | The carbonyl carbon of the carbamate group is highly deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| N-H (Amine) | 3300 - 3500 | Stretch | Medium (two bands) |

| N-H (Carbamate) | 3200 - 3400 | Stretch | Medium |

| C-H (Aromatic) | 3000 - 3100 | Stretch | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Stretch | Medium |

| C=O (Carbamate) | 1680 - 1720 | Stretch | Strong |

| C=C (Aromatic) | 1450 - 1600 | Stretch | Medium |

| C-F (Aromatic) | 1100 - 1300 | Stretch | Strong |

| C-N | 1200 - 1350 | Stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, Electrospray Ionization (ESI) is a suitable method.

-

Predicted Molecular Ion [M+H]⁺: The expected exact mass of the neutral molecule (C₁₁H₁₅FN₂O₂) is approximately 226.11 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 227.12.

-

Fragmentation: A characteristic fragmentation pattern would be the loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da), leading to significant fragment ions at m/z values of approximately 171.1 and 127.1, respectively.

Experimental Methodologies for Data Acquisition

The following protocols are designed to yield high-quality spectral data for this compound.

NMR Data Acquisition Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a small vial. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with N-H protons as it slows down the exchange rate, leading to sharper peaks.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A sufficient number of scans (e.g., 16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Data Acquisition Workflow

Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.

Protocol (using Attenuated Total Reflectance - ATR):

-

Background Scan: Ensure the ATR crystal is clean. Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

-

Data Analysis: Identify the major absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry Data Acquisition Workflow

Caption: Workflow for Mass Spectrometry analysis using Electrospray Ionization (ESI).

Protocol (using ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer's ESI source at a constant flow rate using a syringe pump.

-

Instrument Tuning: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the compound of interest.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 100-500).

-

Data Analysis: Examine the resulting spectrum to identify the protonated molecular ion [M+H]⁺ and any significant fragment ions or adducts. Compare the observed m/z with the calculated theoretical value to confirm the elemental composition.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. Each technique offers complementary information, and together they can unequivocally confirm the structure and purity of this important synthetic intermediate. The predictive data and standardized protocols outlined in this guide serve as a valuable resource for scientists, ensuring the generation of high-quality, reliable, and reproducible analytical data, which is the cornerstone of successful research and development in the pharmaceutical industry.

References

-

Title: Introduction to Spectroscopy Source: D.L. Pavia, G.M. Lampman, G.S. Kriz, J.R. Vyvyan URL: [Link]

-

Title: Spectrometric Identification of Organic Compounds Source: R.M. Silverstein, F.X. Webster, D.J. Kiemle, D.L. Bryce URL: [Link]

-

Title: Strategic Applications of Named Reactions in Organic Synthesis Source: L. Kürti, B. Czakó URL: [Link]

-

Title: Understanding Mass Spectra: A Basic Approach Source: R. Martin Smith URL: [Link]

Navigating the Labyrinth: A Technical Guide to the Solubility and Stability of tert-Butyl (2-amino-6-fluorophenyl)carbamate

For Immediate Release

[City, State] – January 17, 2026 – In the intricate world of pharmaceutical development, understanding the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the critical aspects of solubility and stability for the key synthetic intermediate, tert-Butyl (2-amino-6-fluorophenyl)carbamate. This document provides a comprehensive overview of its behavior in various solvent systems and under diverse environmental conditions, offering a foundational understanding for its effective handling, formulation, and integration into synthetic pathways.

Introduction: The Significance of a Well-Characterized Intermediate

This compound, a fluorinated aromatic carbamate, serves as a crucial building block in the synthesis of a multitude of pharmaceutical compounds. The presence of the fluorine atom can significantly influence molecular properties such as metabolic stability and binding affinity, making this intermediate particularly valuable in modern drug discovery. However, the successful utilization of this compound is intrinsically linked to a thorough understanding of its solubility and stability profiles. These parameters dictate its storage conditions, reaction kinetics, purification strategies, and ultimately, the efficiency and reproducibility of the overall synthetic process. This guide aims to provide a detailed exploration of these characteristics, empowering researchers to navigate the challenges associated with this important molecule.

Physicochemical Properties at a Glance

A foundational understanding of the basic physicochemical properties of this compound is essential for any laboratory work.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅FN₂O₂ | N/A |

| Molecular Weight | 226.25 g/mol | N/A |

| Appearance | Solid (form may vary) | General Chemical Knowledge |

| Storage Temperature | 2-8°C | [1] |

The recommended storage temperature of 2-8°C suggests a potential for thermal degradation at ambient temperatures, a critical consideration for long-term storage and handling.

Solubility Profile: A Guide to Solvent Selection

Qualitative Solubility Assessment:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to exhibit good solubility due to the polar nature of the carbamate and amino functionalities, as well as the aromatic ring. These solvents are often suitable for conducting reactions and preparing concentrated stock solutions.

-

Ethers (e.g., THF, Diethyl Ether): Moderate to good solubility is anticipated, making these solvents potentially useful for reactions and extractions.

-

Alcohols (e.g., Methanol, Ethanol): Good solubility is expected due to the ability of the compound to form hydrogen bonds with the solvent. These are common solvents for purification by recrystallization.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is likely due to the overall organic nature of the molecule. These are frequently used for extractions and chromatography.

-

Non-polar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected due to the polar functional groups. These solvents are often used as anti-solvents in recrystallization procedures.

-

Aqueous Solutions: Very low solubility is anticipated in neutral water due to the hydrophobic benzene ring and the tert-butyl group. Solubility may be slightly enhanced under acidic conditions due to the protonation of the amino group, or under basic conditions, though the Boc-protecting group's stability must be considered.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

A standardized method for quantitatively determining solubility is the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

This method provides a reliable and reproducible means of obtaining quantitative solubility data, which is crucial for process development and formulation.

Stability Profile: Understanding Degradation Pathways

The stability of this compound is a multi-faceted issue, influenced by factors such as pH, temperature, and light. A comprehensive understanding of its stability is essential for preventing degradation and ensuring the purity of the final product.

pH Stability and Hydrolysis

The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[2][3] The hydrolysis of the carbamate bond is catalyzed by acid, leading to the formation of the free diamine, tert-butanol, and carbon dioxide.

Conversely, the Boc group is generally stable under basic and nucleophilic conditions.[4][5] This differential stability is a cornerstone of its use as a protecting group in organic synthesis.

Expected Degradation Products under Acidic Conditions:

-

2-Fluoro-1,3-phenylenediamine

-

tert-Butanol

-

Carbon Dioxide

Caption: Acid-Catalyzed Hydrolysis Pathway.

Experimental Protocol for Forced Degradation (Hydrolysis):

To investigate the pH stability, forced degradation studies are recommended.

-

Sample Preparation: Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) media.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period.

-

Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Thermal Stability

The recommended storage temperature of 2-8°C suggests that this compound may be susceptible to thermal degradation.[1] High temperatures can lead to the thermolytic cleavage of the Boc group.[6]

Experimental Protocol for Thermal Stability Assessment:

-

Solid-State Studies: Store the solid compound at various temperatures (e.g., ambient, 40°C, 60°C) and relative humidities.

-

Solution-State Studies: Prepare solutions in relevant solvents and store them at different temperatures.

-

Analysis: Periodically analyze the samples by HPLC to monitor for degradation.

Photostability

Fluorinated aromatic compounds can be susceptible to photodegradation. Exposure to light, particularly UV radiation, may lead to the cleavage of the C-F bond or other photochemical reactions.

Experimental Protocol for Photostability Testing (ICH Q1B Guidelines):

Following the ICH Q1B guidelines provides a standardized approach to assessing photostability.[7][8]

-

Sample Exposure: Expose the solid compound and solutions in transparent containers to a light source that provides a standardized level of illumination and UV radiation.

-

Dark Control: Protect identical samples from light to serve as dark controls.

-

Analysis: After the exposure period, analyze both the exposed and dark control samples to determine the extent of photodegradation.

Caption: Photostability Testing Workflow.

Analytical Methodologies for Purity and Stability Assessment

A robust and validated analytical method is crucial for accurately determining the purity and monitoring the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.

Recommended HPLC Method Parameters (Starting Point):

While a specific validated method for this compound is not publicly available, a typical reverse-phase HPLC method for a similar compound, tert-Butyl (3-aminopropyl)carbamate, can be adapted.[9]

| Parameter | Recommended Condition | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) | Provides good retention and separation of moderately polar organic compounds. |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) | Acetonitrile is a common organic modifier. TFA is used to improve peak shape and provide an acidic mobile phase to ensure the amino groups are protonated. |

| Detection | UV at 210 nm | The carbamate and aromatic functionalities exhibit UV absorbance at lower wavelengths. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

Method Validation:

Any analytical method used for stability studies must be validated to be "stability-indicating." This means the method must be able to separate the parent compound from its degradation products and any potential impurities. Forced degradation samples are essential for this validation process.

Conclusion and Best Practices

A thorough understanding of the solubility and stability of this compound is not merely an academic exercise but a practical necessity for its successful application in pharmaceutical research and development.

Key Recommendations:

-

Storage: Store the compound in a well-sealed container at 2-8°C, protected from light and moisture.

-

Handling: When preparing solutions, consider the qualitative solubility profile to select appropriate solvents. For reactions, be mindful of the pH of the reaction mixture to avoid premature deprotection of the Boc group.

-

Analysis: Employ a validated, stability-indicating HPLC method for all purity and stability assessments.

-

Process Development: Conduct thorough solubility and stability studies early in the development process to mitigate risks and ensure a robust and reproducible synthetic route.

By adhering to these best practices and leveraging the information presented in this guide, researchers can confidently and effectively utilize this compound in their pursuit of novel therapeutics.

References

-

MySkinRecipes. Tert-butyl(2-amino-6-fluorophenyl)carbamate. [Link]

-

Reddit. Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. 2024. [Link]

-

PubChem. tert-Butyl (4-amino-3-fluorophenyl)carbamate. [Link]

-

PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods. PMC. National Institutes of Health. [Link]

-

MySkinRecipes. Tert-butyl(2-amino-6-fluorophenyl)carbamate. [Link]

-

PubMed. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. [Link]

-

PubChem. tert-Butyl carbamate. [Link]

-

Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. PMC. National Institutes of Health. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

BfArM. Guideline on Photostability Testing. [Link]

-

ResearchGate. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers. [Link]

-

European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. National Institutes of Health. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

ResearchGate. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Separation of tert-Butyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. bfarm.de [bfarm.de]

- 8. ema.europa.eu [ema.europa.eu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Deployment of tert-Butyl (2-amino-6-fluorophenyl)carbamate in the Synthesis of Advanced Kinase Inhibitors: A Technical Guide

Foreword: The Imperative for Precision in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, particularly in the realm of oncology, the demand for therapeutic agents with high potency and exquisite selectivity has never been greater. The development of targeted therapies, such as kinase inhibitors, necessitates a sophisticated approach to molecular design and synthesis. The strategic incorporation of specific structural motifs and functional groups is paramount in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide delves into the critical role of a key building block, tert-Butyl (2-amino-6-fluorophenyl)carbamate, in the synthesis of next-generation kinase inhibitors. We will explore the chemical rationale for its use, its application in the synthesis of pioneering anti-cancer drugs, and the profound impact of its unique structural features on therapeutic efficacy.

The Molecular Architecture of a Privileged Scaffold: Unpacking the Attributes of this compound

The utility of this compound as a cornerstone in medicinal chemistry is not accidental. Its structure is a deliberate convergence of three key functionalities, each imparting distinct and advantageous properties to a synthetic pathway and the final active pharmaceutical ingredient (API).

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in multi-step organic synthesis.[1][2] Its stability under a range of reaction conditions, coupled with its facile removal under mild acidic conditions, allows for the selective functionalization of other parts of the molecule without unintended reactions at the amino group.[3][4] This level of control is indispensable when constructing complex molecular architectures.

-

The Ortho-Fluoro Substituent: The introduction of a fluorine atom onto an aromatic ring can have a profound impact on a molecule's biological properties.[5][6] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influencing binding interactions with the target protein.[7] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby enhancing the metabolic stability and half-life of a drug.[8] In the context of kinase inhibitors, this can lead to improved oral bioavailability and sustained therapeutic effect.[9]

-

The Aniline Moiety: The primary amino group, once deprotected, serves as a crucial handle for the introduction of various pharmacophoric elements. In the context of kinase inhibitors, this amine is often a key attachment point for the heterocyclic core that will ultimately bind to the hinge region of the kinase's ATP-binding pocket.

The strategic arrangement of these three components in a single, readily available building block makes this compound and its analogs highly valuable starting materials in drug discovery programs.

Case Study: The Synthesis of Third-Generation EGFR Inhibitors

The clinical success of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as osimertinib (AZD9291) and rociletinib (CO-1686), in treating non-small cell lung cancer (NSCLC) provides a compelling illustration of the application of aminophenyl carbamate intermediates.[10][11] These drugs are designed to be potent inhibitors of both the sensitizing EGFR mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, while sparing wild-type EGFR to minimize toxicity.[1][12]

The EGFR Signaling Pathway and the Mechanism of Third-Generation Inhibitors

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[6] In certain cancers, like NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.[6] First and second-generation EGFR inhibitors, while initially effective, often lead to the emergence of the T790M "gatekeeper" resistance mutation.[7]

Third-generation inhibitors are designed to overcome this resistance by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[7] This irreversible inhibition effectively shuts down the aberrant signaling cascade.

Figure 1: Simplified EGFR Signaling Pathway and Inhibition. This diagram illustrates how mutant EGFR activation leads to downstream signaling through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting cancer cell proliferation and survival. Third-generation inhibitors selectively and irreversibly bind to mutant EGFR, blocking these oncogenic signals.

Representative Synthetic Workflow

While the precise starting material may vary, the general synthetic strategy for third-generation EGFR inhibitors often involves the coupling of a substituted aniline (derived from an aminophenyl carbamate intermediate) with a pyrimidine core, followed by the introduction of a side chain that enhances solubility and pharmacokinetic properties. The final step is typically the installation of the acrylamide "warhead" which is responsible for the covalent interaction with Cys797.

Figure 2: General Synthetic and Evaluation Workflow. This flowchart outlines the key stages in the synthesis and preclinical assessment of a third-generation EGFR inhibitor, starting from a Boc-protected aminophenyl intermediate.

Exemplary Synthetic Protocol for a Third-Generation EGFR Inhibitor

The following protocol is a representative synthesis adapted from published procedures for osimertinib, illustrating the application of an aminophenyl carbamate-like intermediate.[13][14]

Step 1: Nucleophilic Aromatic Substitution

A Boc-protected aminonitroaniline is reacted with a dichloropyrimidine derivative. The Boc group ensures that the desired amine reacts selectively.

-

Reactants: N'-(2-((dimethylamino)ethyl)(methyl)amino)-5-methoxy-N'-(4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)-4-nitro-1,2-benzenediamine (a functionalized aminonitroaniline), 2,4-dichloro-5-methoxypyrimidine.

-

Reagents & Solvents: N,N-Diisopropylethylamine (DIPEA), 1,4-dioxane.

-

Procedure: The reactants are dissolved in 1,4-dioxane, and DIPEA is added. The mixture is heated to 110 °C for 6 hours. After cooling, the product is extracted with an organic solvent.

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an aniline, which will serve as the attachment point for the acrylamide warhead.

-

Reactant: The product from Step 1.

-

Reagents & Solvents: Iron powder, ammonium chloride, ethanol/water mixture.

-

Procedure: The nitro compound is suspended in a mixture of ethanol and water. Ammonium chloride and iron powder are added, and the mixture is heated to reflux for 2-4 hours. The reaction is then filtered and the product extracted.

Step 3: Acrylamide Formation

The newly formed aniline is acylated with acryloyl chloride to install the covalent warhead.

-

Reactant: The aniline product from Step 2.

-

Reagents & Solvents: Acryloyl chloride, triethylamine (TEA), tetrahydrofuran (THF) or dichloromethane (DCM).

-

Procedure: The aniline is dissolved in a dry aprotic solvent and cooled to 0 °C. TEA is added, followed by the dropwise addition of acryloyl chloride. The reaction is allowed to warm to room temperature and stirred for 3 hours before quenching and extraction.

Step 4: Purification

The final compound is purified using column chromatography or recrystallization to yield the highly pure API.

Biological Data and Performance Metrics

The strategic use of intermediates like this compound contributes to the impressive biological profile of the resulting drugs.

In Vitro Potency

The following table summarizes the inhibitory concentrations (IC50) of osimertinib and rociletinib against various EGFR mutations, demonstrating their high potency and selectivity.

| Compound | EGFRWT IC50 (nM) | EGFRL858R IC50 (nM) | EGFRExon 19 del IC50 (nM) | EGFRL858R/T790M IC50 (nM) |

| Osimertinib | ~490 | ~12 | ~15 | ~1 |

| Rociletinib | 547 | ~140 | ~100 | 7-32 |

Data compiled from multiple sources.[2][15][16]

Pharmacokinetic Profile

The pharmacokinetic properties of these inhibitors underscore the benefits of their chemical design, including the metabolic stability conferred by fluorination.

| Compound | Half-life (t1/2) | Bioavailability | Key Metabolic Pathways |

| Osimertinib | ~48 hours | Good oral bioavailability | Primarily CYP3A4/5 mediated |

| Rociletinib | Variable | Improved with HBr salt form | - |

Data compiled from multiple sources.[3][17][18][19]

Conclusion and Future Perspectives

The judicious application of well-designed chemical building blocks is a cornerstone of modern medicinal chemistry. This compound and its close analogs epitomize this principle, offering a pre-packaged combination of a selectively protected amine, a metabolically robust fluoro-aromatic system, and a versatile synthetic handle. As demonstrated in the synthesis of third-generation EGFR inhibitors, these intermediates enable the efficient construction of complex, highly potent, and selective therapeutic agents. The continued development of novel, functionalized building blocks will undoubtedly fuel the discovery of the next wave of targeted therapies, offering new hope to patients with challenging diseases.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.

- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of fluorine chemistry, 127(8), 1013-1029.

- Finlay, M. R., Anderton, M., Ashton, S., Ballard, P., Bethel, P. A., Box, M. R., ... & Waring, M. J. (2014). Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor. Journal of medicinal chemistry, 57(20), 8249-8267.

- Walter, A. O., Sjin, R. T., Haringsma, H. J., Ohashi, K., Sun, J., Lee, K., ... & Sequist, L. V. (2013). Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC. Cancer discovery, 3(12), 1404-1415.

- Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Castaneda, C., Orme, J. P., ... & Mellor, M. J. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer discovery, 4(9), 1046-1061.

- Dickinson, R. S., & Scott, J. S. (2016). The role of medicinal chemistry in the development of osimertinib. ACS medicinal chemistry letters, 7(5), 481-483.

- Sequist, L. V., Soria, J. C., Goldman, J. W., Wakelee, H. A., Gadgeel, S. M., Varga, A., ... & Camidge, D. R. (2015). Rociletinib in EGFR-mutated non–small-cell lung cancer. New England Journal of Medicine, 372(18), 1700-1709.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.

- Agami, C., & Couty, F. (2002). The Boc protecting group: a surprising story. Tetrahedron, 58(15), 2701-2724.

- Soria, J. C., Ohe, Y., Vansteenkiste, J., Reungwetwattana, T., Chewaskulyong, B., Lee, K. H., ... & Ramalingam, S. S. (2018). Osimertinib in untreated EGFR-mutated advanced non–small-cell lung cancer. New England Journal of Medicine, 378(2), 113-125.

- Liu, H., Lv, Y., Li, Y., Cai, J., Chen, J., Qin, Y., & Ji, M. (2015). A novel and efficient synthesis of anti-cancer agent, mereletinib. Journal of Chemical Research, 39(6), 318-320.

- Wuts, P. G., & Greene, T. W. (2006). Greene's protective groups in organic synthesis. John Wiley & Sons.

- Zhang, H., Wu, W., Feng, C., Liu, Z., Bai, E., Wang, X., ... & Zhu, Y. (2017). Design, synthesis, SAR discussion, in vitro and in vivo evaluation of novel selective EGFR modulator to inhibit L858R/T790M double mutants. European journal of medicinal chemistry, 135, 12-23.

- Planchard, D., & Soria, J. C. (2015). Rociletinib: a new therapeutic option for EGFR-mutated non-small cell lung cancer. The Lancet Oncology, 16(13), 1279-1280.

- Pao, W., & Chmielecki, J. (2010). Rational, biologically based treatment of EGFR-mutant non-small-cell lung cancer.

- Jänne, P. A., Yang, J. C. H., Kim, D. W., Planchard, D., Ohe, Y., Ramalingam, S. S., ... & Wu, Y. L. (2015). AZD9291 in EGFR inhibitor–resistant non–small-cell lung cancer. New England Journal of Medicine, 372(18), 1689-1699.

- Balak, M. N., Gong, Y., Riely, G. J., Somwar, R., Li, A. R., Zakowski, M. F., ... & Pao, W. (2006). Novel D761Y and common T790M mutations in epidermal growth factor receptor–mutant lung adenocarcinomas that develop acquired resistance to gefitinib or erlotinib. Clinical Cancer Research, 12(21), 6494-6501.

-

ClinicalTrials.gov. (2021). A Study to Evaluate Safety, Pharmacokinetics and Efficacy of Rociletinib (CO-1686) in Previously Treated Mutant Epidermal Growth Factor Receptor (EGFR) in Non-Small Cell Lung Cancer (NSCLC) Patients. Retrieved from [Link]

- Hirsh, V. (2015). Rociletinib (CO-1686): a novel, targeted therapy for EGFR-mutated non-small cell lung cancer. Future Oncology, 11(13), 1851-1863.

- Meador, C. B., Sequist, L. V., & Pao, W. (2011).

- Ramalingam, S. S., & Belani, C. P. (2008). Epidermal growth factor receptor-targeted therapy in non-small cell lung cancer. Cancer, 112(1), 22-28.

- Rosell, R., Carcereny, E., Gervais, R., Vergnenegre, A., Massuti, B., Felip, E., ... & Taron, M. (2012). Erlotinib versus standard chemotherapy as first-line treatment for European patients with advanced EGFR mutation-positive non-small-cell lung cancer (EURTAC): a multicentre, open-label, randomised phase 3 trial. The Lancet Oncology, 13(3), 239-246.

Sources

- 1. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Population Pharmacokinetics of Osimertinib in Patients With Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - Minari - Translational Lung Cancer Research [tlcr.amegroups.org]

- 6. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis method of osimertinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. gap-26.com [gap-26.com]

- 17. fda.gov [fda.gov]

- 18. Effects of avitinib on the pharmacokinetics of osimertinib in vitro and in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

The Strategic Role of tert-Butyl (2-amino-6-fluorophenyl)carbamate in Modern Drug Synthesis: A Technical Guide

Abstract

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent small molecule inhibitors is paramount. The synthesis of these complex molecules often relies on meticulously designed intermediates that offer both reactivity and selectivity. Among these, tert-Butyl (2-amino-6-fluorophenyl)carbamate has emerged as a pivotal building block, particularly in the development of targeted cancer therapies. This technical guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this intermediate, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind its synthetic utility, provide validated experimental protocols, and illustrate its role in the construction of advanced pharmaceutical agents.

Introduction: The Strategic Importance of a Fluorinated Ortho-Phenylenediamine Derivative

The unique architecture of this compound, featuring a fluorine atom and a Boc-protected amine ortho to a free amino group, is not a matter of synthetic convenience but a deliberate design choice. This arrangement offers a powerful handle for medicinal chemists to introduce specific pharmacophoric elements with high regioselectivity. The tert-butoxycarbonyl (Boc) protecting group allows for the sequential functionalization of the two amino groups, a critical step in the multi-step synthesis of complex drug molecules.[1]

The presence of a fluorine atom is another key feature. Fluorine's high electronegativity can significantly alter the physicochemical properties of a molecule, influencing its pKa, metabolic stability, and binding affinity to the target protein.[2][3] In the context of kinase inhibitors, for example, fluorine substitution can enhance binding to the hydrophobic pocket of the kinase domain and improve pharmacokinetic profiles.[3]

This guide will illuminate the practical synthesis of this valuable intermediate and showcase its application in the synthesis of next-generation kinase inhibitors, providing a testament to its significance in contemporary drug discovery.

Synthesis of this compound: A Protocol Built on Selectivity

The synthesis of this compound hinges on the selective mono-protection of one of the amino groups of 3-fluoro-1,2-phenylenediamine. The differential reactivity of the two amino groups, influenced by the electronic effects of the fluorine atom, can be exploited to achieve high selectivity. A general and reliable method involves the use of di-tert-butyl dicarbonate (Boc₂O) under carefully controlled conditions.

Causality of Experimental Choices

-

Solvent System: A mixture of a polar aprotic solvent like tetrahydrofuran (THF) and a non-polar solvent like hexane is often employed. THF ensures the solubility of the starting materials, while the addition of hexane can help to precipitate the desired mono-protected product, driving the equilibrium towards its formation and simplifying purification.

-

Temperature Control: The reaction is typically carried out at reduced temperatures (e.g., 0 °C to room temperature). This helps to control the reaction rate and minimize the formation of the di-protected byproduct.

-

Stoichiometry: A slight excess of the diamine relative to the Boc-anhydride can be used to favor mono-protection. However, a more common and efficient approach is the slow, portion-wise addition of the Boc-anhydride to a solution of the diamine. This maintains a low concentration of the acylating agent, further enhancing the selectivity for mono-acylation.

Experimental Protocol: Selective Mono-Boc Protection

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 3-Fluoro-1,2-phenylenediamine | 126.13 | - | >98% |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 0.950 | >97% |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | >99.5% |

| n-Hexane, anhydrous | 86.18 | 0.659 | >99% |

| Saturated aq. NaHCO₃ | - | - | - |

| Brine | - | - | - |

| Anhydrous MgSO₄ | 120.37 | - | >99.5% |

Procedure:

-

To a stirred solution of 3-fluoro-1,2-phenylenediamine (1.0 eq) in anhydrous THF (10 mL per gram of diamine) under a nitrogen atmosphere at 0 °C, a solution of di-tert-butyl dicarbonate (0.95 eq) in anhydrous THF (5 mL per gram of Boc₂O) is added dropwise over a period of 1-2 hours.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed successively with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel (gradient elution with hexane/ethyl acetate) to afford this compound as a solid.

Application in the Synthesis of Kinase Inhibitors: The Case of Lorlatinib (PF-06463922)

This compound is a key intermediate in the synthesis of several clinically important kinase inhibitors. A prominent example is Lorlatinib (PF-06463922) , a potent, brain-penetrant, third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[4][5][6]

The synthetic utility of our title compound lies in its ability to undergo selective N-arylation or N-acylation at the unprotected amino group, followed by deprotection of the Boc-carbamate and subsequent cyclization or further functionalization.

Synthetic Workflow for a Lorlatinib Precursor

The following workflow illustrates the strategic use of this compound in the construction of a key fragment of Lorlatinib.

Caption: Synthetic workflow for a Lorlatinib precursor.

Step-by-Step Methodology for a Key Coupling Reaction

Reaction: Buchwald-Hartwig amination of an aryl halide with this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Role |

| This compound | 226.25 | Nucleophile |

| Aryl Bromide (e.g., 2-bromo-5-cyanopyridine) | 183.00 | Electrophile |

| Pd₂(dba)₃ | 915.72 | Palladium Precatalyst |

| Xantphos | 578.68 | Ligand |

| Cs₂CO₃ | 325.82 | Base |

| 1,4-Dioxane, anhydrous | 88.11 | Solvent |

Procedure:

-

To an oven-dried Schlenk tube are added this compound (1.2 eq), the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

-

The tube is evacuated and backfilled with argon three times.

-

Anhydrous 1,4-dioxane is added, and the mixture is heated to 100 °C for 12-18 hours.

-

The reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite®.

-

The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired N-arylated product.

Deprotection of the Boc Group

The subsequent removal of the Boc protecting group is typically achieved under acidic conditions, unmasking the second amino group for further reactions.

Procedure:

-

The Boc-protected intermediate is dissolved in dichloromethane (DCM).

-

An excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane is added at 0 °C.

-

The mixture is stirred at room temperature for 1-4 hours until TLC indicates complete consumption of the starting material.

-

The solvent and excess acid are removed under reduced pressure to yield the crude amine salt, which can often be used in the next step without further purification.

The Trustworthiness of the Ortho-Amino-Carbamate Motif

The ortho-disposition of the free amine and the carbamate-protected amine is a self-validating system for directing subsequent chemical transformations. The steric bulk of the Boc group can influence the conformation of the molecule, potentially directing incoming reagents to the less hindered free amine. Furthermore, the electronic nature of the carbamate can modulate the nucleophilicity of the adjacent amino group.

The carbamate group itself is a stable and versatile functional group in drug design. It can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of the final drug molecule to its target.[1][7][8] Its conformational properties can also be tailored to optimize the presentation of other pharmacophoric elements.[8]

Caption: Logic of sequential functionalization.

Conclusion

This compound stands as a testament to the power of strategic intermediate design in modern drug discovery. Its unique combination of a selectively protected diamine system and a strategically placed fluorine atom provides a robust platform for the synthesis of complex and highly functionalized drug molecules. The principles and protocols outlined in this guide are intended to empower researchers to leverage the full potential of this versatile building block in their own synthetic endeavors, ultimately contributing to the development of novel and effective therapeutics.

References

- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.

-

Johnson, T. W., Richardson, P. F., Bailey, S., Brooun, A., Burke, B. J., Collins, M. R., ... & Cui, J. J. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][4][9][10]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 57(11), 4720-4744.

- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2003). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 264.

- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.

- Servín, F. A., Varela-Ramírez, A., & Ortiz-Nava, C. (2017). General method for selective mono-Boc protection of diamines and thereof. Journal of the Mexican Chemical Society, 61(1), 22-26.

- Zheng, Y., & Tice, C. M. (2016).

- Tomašić, T., & Mašič, L. P. (2012). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 63(3), 355-372.

- Ni, K., & Mårtensson, J. (2014). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 167, 18-32.

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- Zou, Y., Chen, Y., & Ji, J. (2016). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino) ethyl)(methyl)amino)-2-methoxyphenyl) carbamate. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

-

PubChem. 3-Fluorobenzene-1,2-diamine. Retrieved from [Link]

- Zou, D., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Oncotarget, 6(34), 35928–35939.

- Duan, S., et al. (2017). Developing an Asymmetric Transfer Hydrogenation Process for (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one, a Key Intermediate to Lorlatinib. Organic Process Research & Development, 21(9), 1340–1348.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.

- Tomašić, T., & Peterlin Mašič, L. (2012). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 63(3), 355–372.

- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.

- Snieckus, V. (2024).

- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506.

- Basit, S., Khan, A., & Asad, S. (2019). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. PloS one, 14(1), e0209531.

- Zou, Y., Chen, Y., & Ji, J. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino) ethyl)(methyl) amino)-2-methoxyphenyl) Carbamate.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. medkoo.com [medkoo.com]